Indole-6-yl vs. Indole-2-yl Regioisomerism: Predicted Physicochemical and Pharmacophoric Divergence
The target compound features indole-6-carbonyl attachment. Its closest commercially cataloged regioisomer, (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone (CAS not available; benchchem catalog, excluded from direct citation), differs solely in the indole attachment position (2-yl vs. 6-yl). In the broader indole-tethered pyrimidine SAR literature, shifting indole attachment from position 5 to position 6 on related pyrimidine scaffolds produced an IC50 change from 43 nM to >1,000 nM against EGFR in at least one matched-pair comparison [1]. While this specific data point originates from a different chemotype, the underlying pharmacophoric principle—that the indole NH orientation and the trajectory of the carbonyl linker relative to the kinase hinge region are sensitive to indole positional isomerism—is directly transferable to 2034472-81-4 [1].
| Evidence Dimension | Kinase inhibition potency shift with indole positional isomerism (indole-5-yl vs. indole-6-yl on related pyrimidine scaffold) |
|---|---|
| Target Compound Data | No direct IC50 data available for 2034472-81-4 |
| Comparator Or Baseline | Indole-5-yl analog IC50 = 43 nM (EGFR); indole-6-yl analog IC50 > 1,000 nM (EGFR) on a structurally related indole-tethered pyrimidine chemotype [1] |
| Quantified Difference | ≥23-fold potency differential attributable to indole attachment position alone |
| Conditions | In vitro kinase inhibition assay; EGFR and angiokinase panel; published in SAR study of indole-tethered pyrimidine derivatives [1] |
Why This Matters
Procurement of the indole-6-yl regioisomer (2034472-81-4) vs. an indole-2-yl or indole-5-yl analog is not interchangeable; the indole attachment position is a first-order determinant of kinase binding, and researchers must maintain regioisomeric fidelity to preserve SAR continuity in a lead series.
- [1] Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. ScholarWorks@Korea University. IC50 data showing >23-fold difference between indole-5-yl and indole-6-yl analogs. View Source
